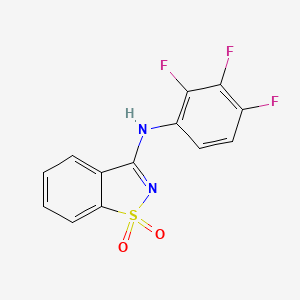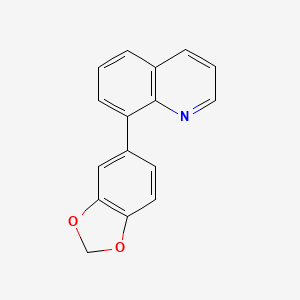
N-(2-fluorophenyl)-2-(methylthio)benzamide
Overview
Description
N-(2-fluorophenyl)-2-(methylthio)benzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule drug that inhibits multiple kinases involved in tumor cell proliferation and angiogenesis. It was first synthesized by Bayer Pharmaceuticals in 1997 and was approved by the FDA for the treatment of advanced renal cell carcinoma in 2005. Since then, it has been approved for the treatment of hepatocellular carcinoma and thyroid cancer.
Mechanism of Action
Sorafenib inhibits the RAF/MEK/ERK signaling pathway by binding to the ATP-binding site of RAF kinase and inhibiting its activity. This leads to downstream inhibition of MEK and ERK, which are involved in cell proliferation and survival. Sorafenib also inhibits VEGFR-2, VEGFR-3, and PDGFR-β, which are involved in angiogenesis.
Biochemical and Physiological Effects:
Sorafenib has been shown to inhibit tumor cell proliferation and angiogenesis in preclinical and clinical studies. It has also been shown to induce apoptosis in tumor cells. Sorafenib has been reported to have anti-inflammatory effects, and it has been suggested that this may contribute to its anti-tumor activity.
Advantages and Limitations for Lab Experiments
Sorafenib is a potent inhibitor of several kinases involved in tumor cell proliferation and angiogenesis, making it a useful tool for studying these pathways in vitro and in vivo. However, Sorafenib has a short half-life and is rapidly metabolized in vivo, which may limit its use in certain experiments. Sorafenib is also known to have off-target effects, which may complicate data interpretation.
Future Directions
There are several potential directions for future research on Sorafenib. One area of interest is the development of Sorafenib analogs with improved pharmacokinetic properties and/or increased selectivity for specific kinases. Another area of interest is the combination of Sorafenib with other targeted therapies or immunotherapies to improve treatment efficacy. Finally, there is interest in identifying biomarkers that can predict response to Sorafenib and other targeted therapies, as well as developing strategies to overcome resistance to these therapies.
Scientific Research Applications
Sorafenib has been extensively studied for its anti-tumor properties and has shown promising results in preclinical and clinical studies. It has been shown to inhibit the RAF/MEK/ERK signaling pathway, which is involved in tumor cell proliferation, survival, and angiogenesis. Sorafenib also inhibits several other kinases involved in angiogenesis, such as VEGFR-2, VEGFR-3, and PDGFR-β.
properties
IUPAC Name |
N-(2-fluorophenyl)-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNOS/c1-18-13-9-5-2-6-10(13)14(17)16-12-8-4-3-7-11(12)15/h2-9H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZRLGFZTGUOKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4416154.png)

![N-[4-(1H-pyrrol-1-yl)benzyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4416165.png)
![2-methyl-5-{[(4-methyl-2-pyrimidinyl)thio]methyl}-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4416171.png)
![2-[1-(4-fluorophenyl)-2,5-dioxo-3-(3-pyridinylmethyl)-4-imidazolidinyl]-N-phenylacetamide](/img/structure/B4416178.png)

![N-isopropyl-2,2-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4416186.png)
![2-[(4-methoxyphenyl)amino]-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4416189.png)
![N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-3-methoxybenzamide](/img/structure/B4416203.png)

![2-[(4,4-dimethyl-2-pentyn-1-yl)amino]-1-phenylethanol hydrochloride](/img/structure/B4416213.png)

![6-[(4-ethyl-1-piperazinyl)methyl]-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4416223.png)
![2-{4-[(cycloheptylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride](/img/structure/B4416228.png)